

discovery and history of (4-Aminobenzoyl)-Lglutamic acid

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Compound of Interest		
Compound Name:	(4-Aminobenzoyl)-L-glutamic acid	
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An In-depth Technical Guide to **(4-Aminobenzoyl)-L-glutamic Acid**: Discovery, History, and Core Applications

Introduction

(4-Aminobenzoyl)-L-glutamic acid, also known by synonyms such as p-Aminobenzoyl-L-glutamic acid (PABA-Glu) and pABG, is a dipeptide molecule of significant interest in biochemical and pharmaceutical research.[1][2] It is formed by the formal condensation of the carboxyl group of 4-aminobenzoic acid (PABA) with the amino group of L-glutamic acid.[2] This compound serves as a crucial intermediate in the synthesis of folic acid and the anticancer drug methotrexate.[3][4] Furthermore, it is recognized as a catabolite of folate, making it a useful marker in studies of folate metabolism.[5]

Discovery and History

The first documented preparation of **(4-Aminobenzoyl)-L-glutamic acid** was reported in 1935 by J. Van der Scheer and Karl Landsteiner in the Journal of Immunology.[5] Its history is intrinsically linked to the research on folic acid. The significance of folate in preventing anemia during pregnancy was first observed by researcher Lucy Wills in 1931.[6] Subsequently, folic acid was isolated from brewer's yeast in the late 1930s, with its first extraction credited to Mitchell and others in 1941, and its pure crystalline form isolated by Bob Stokstad in 1943.[6] As a fundamental structural component of folic acid, the characterization of **(4-Aminobenzoyl)-L-glutamic acid** was a pivotal step in understanding the structure and metabolism of this essential vitamin.



Physicochemical Properties

A summary of the key physicochemical properties of **(4-Aminobenzoyl)-L-glutamic acid** is presented below.

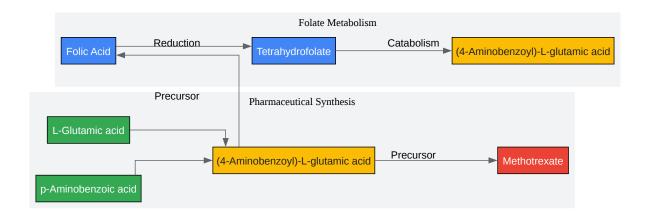
Property	Value	Reference
Molecular Formula	C12H14N2O5	[5]
Molecular Weight	266.25 g/mol	[2][5]
Appearance	Off-white solid	[5]
Melting Point	173-174°C (with decomposition)	[5]
Optical Rotation	$[\alpha]D^{23}$ -15° (c = 2 in 0.1 M HCl)	[5]
Solubility	DMF: 1 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 1 mg/mL	[1]
UV Maximum (λmax)	287 nm	[1]

Biochemical Role and Significance

(4-Aminobenzoyl)-L-glutamic acid is a central molecule in folate metabolism. It is a metabolite of tetrahydrofolate, and its levels in plasma have been shown to increase in mice fed a diet high in folic acid.[1] This makes it a valuable biomarker for assessing folate degradation and turnover.[5] In the realm of drug development, it is a key intermediate in the chemical synthesis of methotrexate, a widely used chemotherapeutic agent.

Below is a diagram illustrating the central role of (4-Aminobenzoyl)-L-glutamic acid.





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Biochemical context of (4-Aminobenzoyl)-L-glutamic acid.

Experimental Protocols Chemical Synthesis

A common laboratory-scale synthesis of **(4-Aminobenzoyl)-L-glutamic acid** involves the reduction of N-(4-nitrobenzoyl)-L-glutamic acid.

Materials:

- N-(4-nitrobenzoyl)-L-glutamic acid (0.1 mol, 27.23 g)
- Methanol (118 g)
- 10% Palladium on carbon (Pd/C) catalyst (0.59 g)
- Ammonium formate (0.3 mol, 18.92 g)
- · Hydrochloric acid in methanol



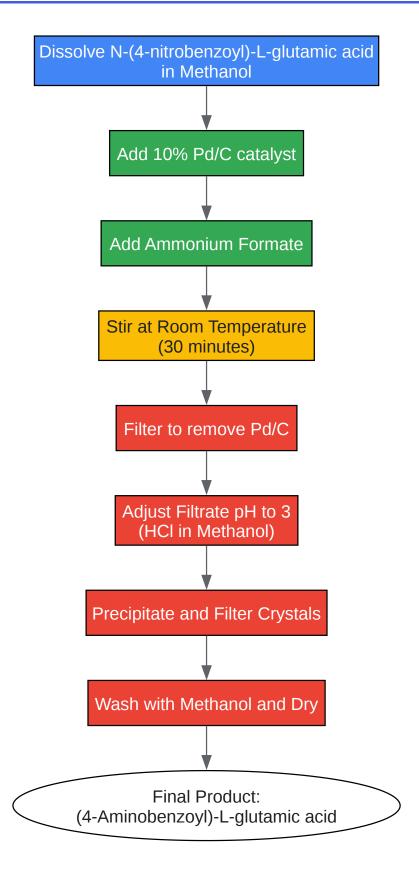
Procedure:

- Dissolve 27.23 g of N-(4-nitrobenzoyl)-L-glutamic acid in 118 g of methanol in a suitable reaction vessel with stirring.[7]
- Add 0.59 g of 10% Pd/C catalyst to the solution.[7]
- Slowly add 18.92 g of ammonium formate to the reaction mixture.[7]
- Stir the mixture at room temperature for 30 minutes.[7]
- After the reaction is complete, recover the Pd/C catalyst by filtration.
- Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol.[7]
- Allow the solution to stand for 30 minutes to allow for precipitation of the product.
- Filter the precipitated crystals, wash with a small amount of methanol, and dry to obtain the final product.[7]

This protocol typically yields approximately 25.75 g (96.58% yield) of N-(4-aminobenzoyl)-L-glutamic acid with a purity of 99.88% as determined by HPLC.[7]

The workflow for this synthesis is depicted in the following diagram:





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Workflow for the synthesis of (4-Aminobenzoyl)-L-glutamic acid.



Conclusion

(4-Aminobenzoyl)-L-glutamic acid, since its initial preparation in 1935, has been a compound of considerable scientific interest. Its integral role in the structure and metabolism of folic acid, coupled with its utility as a precursor in the synthesis of the vital anti-cancer drug methotrexate, underscores its importance in both biochemistry and medicinal chemistry. The well-defined protocols for its synthesis and analysis continue to facilitate its use in research and pharmaceutical development.

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